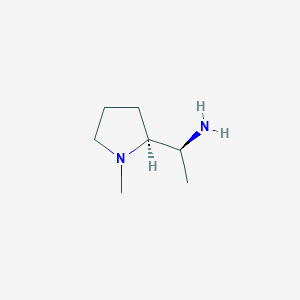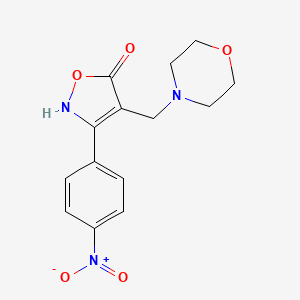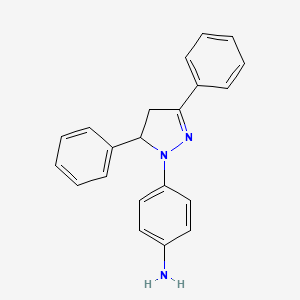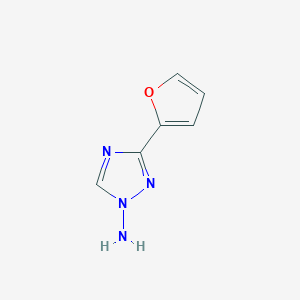
(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine is a chiral amine compound with significant importance in various fields of scientific research and industrial applications. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an ethanamine group, making it a valuable building block in organic synthesis and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine can be achieved through several methods. One common approach involves the reduction of acetamide with lithium aluminum hydride (LiAlH4), which yields ethanamine . Another method includes the Hoffmann’s Degradation Reaction, where amide-acetamide is treated with bromine in the presence of an aqueous or ethanolic solution of potassium hydroxide (KOH), resulting in the formation of primary amines .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, imines, and oximes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals
Mécanisme D'action
The mechanism of action of (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-bromophenyl)ethanamine: This compound has a similar structure but includes a bromophenyl group, which alters its chemical properties and reactivity.
(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)ethanamine: This compound features an ethyl group instead of a methyl group, leading to differences in steric hindrance and biological activity.
(S)-1-(o-Tolyl)ethanamine:
Uniqueness
(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanamine is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and an ethanamine group. This combination of structural features makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanamine |
InChI |
InChI=1S/C7H16N2/c1-6(8)7-4-3-5-9(7)2/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1 |
Clé InChI |
HQJHQAPGVPTEET-BQBZGAKWSA-N |
SMILES isomérique |
C[C@@H]([C@@H]1CCCN1C)N |
SMILES canonique |
CC(C1CCCN1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)
![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)

![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)

![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)

![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)


![Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
